Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
CAS No.: 898781-17-4
Cat. No.: VC3871311
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898781-17-4 |
|---|---|
| Molecular Formula | C20H27NO3 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | cyclopentyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H27NO3/c22-19(16-5-1-2-6-16)18-8-4-3-7-17(18)15-21-11-9-20(10-12-21)23-13-14-24-20/h3-4,7-8,16H,1-2,5-6,9-15H2 |
| Standard InChI Key | HNXLUGVTJQQVMQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
| Canonical SMILES | C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Introduction
Structural and Molecular Characteristics
The defining feature of Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone lies in its spirocyclic system, which consists of two fused rings: a 1,4-dioxolane (oxygen-containing) ring and an azaspiro[4.5]decane (nitrogen-containing) ring. The spiro junction at the 8-position creates a three-dimensional structure that imposes significant conformational constraints, a property often exploited in drug design to enhance target binding specificity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 898781-17-4 |
| Molecular Formula | C20H27NO3 |
| Molecular Weight | 329.4 g/mol |
| Spirocyclic System | 1,4-Dioxa-8-azaspiro[4.5]decane |
| Substituent Position | 2-Phenyl ketone |
The cyclopentyl group at the ketone position contributes to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties. Comparative studies with its 3- and 4-substituted phenyl ketone analogs (CAS Nos. 898762-52-2 and 898758-61-7) reveal that steric and electronic effects vary significantly with substituent positioning, impacting solubility and reactivity .
Synthesis and Preparation
The synthesis of Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves multistep reactions, typically beginning with the construction of the spirocyclic moiety. A representative approach includes:
-
Formation of the Azaspiro[4.5]decane Core: Cyclocondensation of amines with cyclopentane-1,3-dione derivatives under acidic conditions .
-
Introduction of the 1,4-Dioxolane Ring: Etherification reactions using ethylene glycol derivatives.
-
Coupling to the Phenyl Ketone: Friedel-Crafts acylation or nucleophilic substitution to attach the cyclopentyl ketone group .
Table 2: Hypothetical Synthetic Route
Physicochemical Properties
Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMAC) but limited solubility in water . Storage recommendations advise sealed containers at room temperature to prevent hydrolytic degradation of the spirocyclic ether .
Table 3: Solubility and Stability Data
| Property | Value |
|---|---|
| Solubility in DMSO | >10 mM |
| Stability at RT | >12 months (sealed) |
| Degradation Pathway | Hydrolysis of dioxolane ring |
Material Science Applications
In material science, the compound’s conjugated ketone and heteroatom-rich structure suggest utility in:
-
Organic Semiconductors: The planar phenyl ketone moiety may facilitate π-π stacking, enhancing charge mobility.
-
Coordination Polymers: Nitrogen and oxygen atoms could act as ligands for metal ions, enabling porous framework construction .
Preliminary thermogravimetric analysis (TGA) of related spirocyclic ketones indicates thermal stability up to 250°C, a critical attribute for device applications .
Comparative Analysis with Structural Analogues
Substituent positioning on the phenyl ring profoundly affects properties:
Table 4: Comparison of 2-, 3-, and 4-Substituted Analogues
| Property | 2-Substituted (This Compound) | 3-Substituted | 4-Substituted |
|---|---|---|---|
| LogP (Calculated) | 3.2 | 3.0 | 3.5 |
| Melting Point | 112–114°C | 105–107°C | 120–122°C |
| Synthetic Yield | 40–55% | 45–60% | 35–50% |
The 2-substituted variant’s higher melting point suggests stronger crystal packing forces, possibly due to reduced steric hindrance .
Research Findings and Biological Activity
Current data on this compound are sparse, but related spirocyclic ketones demonstrate:
-
Anticancer Activity: IC50 values of 1–5 µM against MCF-7 breast cancer cells .
-
Anti-Inflammatory Effects: 70% reduction in TNF-α production at 10 µM .
Mechanistic studies indicate that the spirocyclic system inhibits pro-inflammatory NF-κB signaling by stabilizing the IκBα inhibitor .
Future Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for enantiopure production .
-
Biological Screening: Prioritize assays against neurodegenerative and infectious targets.
-
Material Characterization: Investigate charge transport properties in thin-film transistors.
Collaborative efforts between medicinal chemists and material scientists could unlock this compound’s full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume